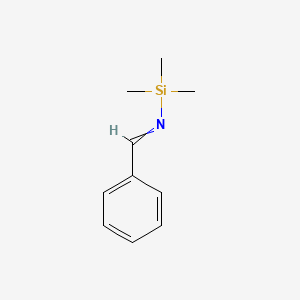
(E)-1-phenyl-N-trimethylsilylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-phenyl-N-trimethylsilylmethanimine is an organic compound that belongs to the class of silylamines It is characterized by the presence of a benzylidene group attached to a trimethylsilyl amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Primary amines.
Substitution: Various substituted silylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of amine-functionalized polymers and other organic compounds.
Biology: The compound is explored for its potential in modifying biomolecules and creating bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a precursor in drug synthesis and delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
N-Benzylidenemethylamine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
N-Benzylidenebenzylamine: Contains a benzyl group instead of a trimethylsilyl group.
N-Benzylidenetrimethylsilylbenzylamine: A derivative with both benzyl and trimethylsilyl groups.
Uniqueness: (E)-1-phenyl-N-trimethylsilylmethanimine is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced nucleophilicity or stability is required .
Eigenschaften
Molekularformel |
C10H15NSi |
|---|---|
Molekulargewicht |
177.32 g/mol |
IUPAC-Name |
1-phenyl-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
ATGAAABKKYCMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














